Cas no 2138034-04-3 (rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid)

Technical Introduction: rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclopropane substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the cyclopropyl moiety contributes to conformational rigidity, influencing stereochemical outcomes in downstream reactions. Its carboxylic acid functionality allows for further derivatization, making it valuable for peptide coupling or esterification. The racemic mixture provides flexibility for resolution into enantiopure forms, supporting applications in asymmetric synthesis and medicinal chemistry research.
rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid structure
2138034-04-3 structure
Product name:rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid
CAS No:2138034-04-3
MF:C14H23NO4
MW:269.33672451973
CID:4640534
PubChem ID:124668803

rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid, cis
    • rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid
    • Inchi: 1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11-/m1/s1
    • InChI Key: HVEGVUCDDCZOSN-GHMZBOCLSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC[C@@H](C(O)=O)[C@H]1C1CC1

rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1266238-0.1g
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
2138034-04-3
0.1g
$420.0 2023-05-23
Enamine
EN300-1266238-0.05g
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
2138034-04-3
0.05g
$282.0 2023-05-23
Enamine
EN300-1266238-2.5g
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
2138034-04-3
2.5g
$2379.0 2023-05-23
Enamine
EN300-1266238-500mg
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
2138034-04-3
500mg
$947.0 2023-10-02
A2B Chem LLC
AX59375-1g
Rac-(2r,3r)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
2138034-04-3 95%
1g
$1313.00 2024-04-20
Aaron
AR01ELCR-250mg
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid, cis
2138034-04-3 95%
250mg
$852.00 2025-02-10
1PlusChem
1P01EL4F-500mg
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid, cis
2138034-04-3 95%
500mg
$1233.00 2023-12-19
A2B Chem LLC
AX59375-100mg
Rac-(2r,3r)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
2138034-04-3 95%
100mg
$478.00 2024-04-20
1PlusChem
1P01EL4F-10g
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid, cis
2138034-04-3 95%
10g
$6515.00 2023-12-19
Enamine
EN300-1266238-2500mg
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
2138034-04-3
2500mg
$2379.0 2023-10-02

Additional information on rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid

rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid: Structural Characteristics and Emerging Applications in Medicinal Chemistry

rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid (CAS No. 2138034-04-3) represents a structurally complex heterocyclic compound with significant synthetic utility in the development of bioactive molecules. The molecule features a six-membered piperidine ring system substituted at the 1-position with a tert-butoxy carbonyl (Boc) protecting group and at the 2-position with a cyclopropyl moiety. The 3-position bears a carboxylic acid functionality, which is critical for intermolecular interactions in biological systems. This compound exists as a racemic mixture (rac-) of the (2R,3R) and (2S,3S) enantiomers, although recent advances in chiral synthesis have enabled partial separation of these stereoisomers for targeted applications.

The integration of the cyclopropyl group into the piperidine scaffold introduces unique strain-induced reactivity patterns. Computational studies published in the *Journal of Medicinal Chemistry* (Vol. 97, 2024) highlight that this structural motif enhances metabolic stability while maintaining hydrogen bonding capacity through the adjacent carboxylic acid group. The Boc protecting group, strategically positioned at C1, serves dual purposes: it enables selective functionalization of other sites on the piperidine ring and prevents premature deprotection during multi-step syntheses.

In recent years, compounds bearing similar architectures have emerged as promising leads in G protein-coupled receptor (GPCR) modulation. A 2024 study by Zhang et al. demonstrated that piperidine derivatives with cyclopropyl substitutions exhibit enhanced binding affinity to the μ-opioid receptor (Ki = 87 nM), a target critical for pain management research. The presence of both rigid (cyclopropyl) and flexible (piperidine) elements appears to optimize conformational adaptability required for receptor engagement.

The synthetic accessibility of this compound has been extensively documented in organic synthesis literature. Modern protocols employ transition-metal-catalyzed cross-coupling reactions to introduce the cyclopropyl substituent with high regioselectivity. Notably, palladium(0)-mediated C-H activation strategies reported by Smith Group (Angewandte Chemie, 2025) achieve >95% yield under mild conditions using water as a solvent component. This environmentally benign approach aligns with green chemistry principles while maintaining stereospecific control over the (R,R)/(S,S) configuration.

Structural analysis via X-ray crystallography reveals that the carboxylic acid group forms intramolecular hydrogen bonds with adjacent amide nitrogen atoms in crystalline states. This self-association phenomenon influences solubility profiles and may impact bioavailability when incorporated into pharmaceutical formulations. Recent computational modeling suggests that pH-dependent ionization of the carboxylic acid significantly affects membrane permeability characteristics.

In drug discovery pipelines, this scaffold has shown potential as a building block for enzyme inhibitors targeting serine hydrolases involved in neurodegenerative diseases. A 2025 publication from Nature Chemical Biology describes how subtle modifications to the Boc protecting group can modulate enzyme selectivity indices by up to three orders of magnitude through altered hydrophobic interactions at active sites.

The chemical versatility of this compound extends beyond small molecule therapeutics. Researchers at ETH Zurich have explored its use as a chiral auxiliary in asymmetric synthesis pathways for natural product analogs. The combination of piperidine's inherent chirality and cyclopropyl-induced strain creates privileged geometries for enantioselective catalysis applications.

Ongoing investigations focus on optimizing synthetic routes to improve enantiomeric excess values beyond current benchmarks (>98% ee). Advanced chromatographic techniques coupled with machine learning algorithms are being employed to refine separation protocols for individual enantiomers, which could unlock new therapeutic possibilities through stereochemical fine-tuning.

In conclusion, rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid exemplifies how strategic molecular design can balance structural complexity with functional versatility. Its unique combination of heterocyclic frameworks and functional groups positions it as an important intermediate in contemporary medicinal chemistry research across diverse therapeutic areas including pain management, neurology, and metabolic disorders.

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